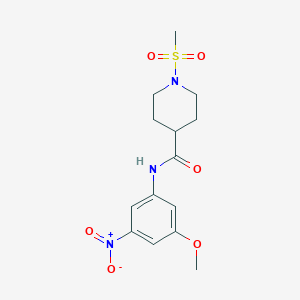
N-(3-methoxy-5-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-(3-methoxy-5-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as MNPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNPA belongs to the class of piperidinecarboxamide compounds and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The exact mechanism of action of N-(3-methoxy-5-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide is not fully understood, but it is believed to work by inhibiting the bacterial cell wall synthesis and disrupting the fungal cell membrane integrity. N-(3-methoxy-5-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has also been found to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body.
Biochemical and Physiological Effects
N-(3-methoxy-5-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been found to have low toxicity and is well-tolerated in animal models. It has been shown to have a good pharmacokinetic profile and can be administered orally or intravenously. N-(3-methoxy-5-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been found to be rapidly absorbed and distributed in the body, with a half-life of approximately 4 hours.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxy-5-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has several advantages for laboratory experiments, including its high yield and purity, low toxicity, and good pharmacokinetic profile. However, N-(3-methoxy-5-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has some limitations, including its limited solubility in water and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several future directions for research related to N-(3-methoxy-5-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide. One area of interest is the development of N-(3-methoxy-5-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide derivatives with improved pharmacokinetic properties and increased potency against bacterial and fungal strains. Another area of research is the investigation of the potential use of N-(3-methoxy-5-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, the use of N-(3-methoxy-5-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide as a potential anticancer agent is also an area of interest for future research.
Conclusion
In conclusion, N-(3-methoxy-5-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide is a synthetic compound that has shown promising results in various studies related to its potential therapeutic applications. N-(3-methoxy-5-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been found to exhibit antibacterial, antifungal, and anti-inflammatory properties and has a good pharmacokinetic profile. Further research is needed to explore the potential use of N-(3-methoxy-5-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide in various fields of science, including the development of N-(3-methoxy-5-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide derivatives with improved pharmacokinetic properties and the investigation of its potential use as an anticancer agent.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxy-5-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of science. It has been found to exhibit antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). N-(3-methoxy-5-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has also shown antifungal activity against Candida albicans and Cryptococcus neoformans. In addition, N-(3-methoxy-5-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been found to have anti-inflammatory properties and can potentially be used for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
N-(3-methoxy-5-nitrophenyl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6S/c1-23-13-8-11(7-12(9-13)17(19)20)15-14(18)10-3-5-16(6-4-10)24(2,21)22/h7-10H,3-6H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBVAGREYHOMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{5-[(3,4-dimethylphenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4366683.png)
![2-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4366697.png)
![ethyl 4-{[(2-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}hydrazino)carbonothioyl]amino}benzoate](/img/structure/B4366705.png)
![N-(3-ethoxypropyl)-2-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B4366706.png)
![N-(3-ethoxypropyl)-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B4366712.png)
![1-methyl-4-({[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-1H-pyrazole-3-carboxylic acid](/img/structure/B4366732.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4366745.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4366756.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B4366764.png)
![1-(methylsulfonyl)-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-4-piperidinecarboxamide](/img/structure/B4366774.png)
![4-nitro-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}benzenesulfonamide](/img/structure/B4366781.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2,4-dichlorobenzyl)piperazine hydrochloride](/img/structure/B4366789.png)
![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B4366794.png)